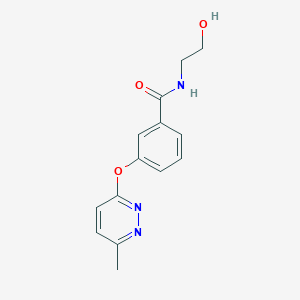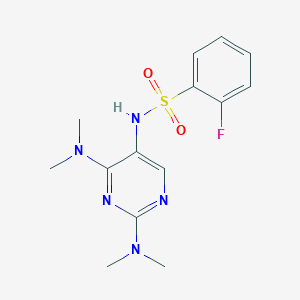![molecular formula C25H24N4O6S B2358919 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-51-4](/img/structure/B2358919.png)
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives related to the given chemical structure, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has been conducted to understand their crystal structure, Hirshfeld surfaces, and biological activities. These studies involve the synthesis and characterization of these derivatives, followed by an exploration of their antibacterial and antioxidant activities. For instance, compounds have shown good antibacterial activity against Staphylococcus aureus, and potent antioxidant activity, highlighting their potential in medicinal chemistry (Karanth et al., 2019).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of 1,2,4-oxadiazoles in the presence of sulphur nucleophiles have led to insights into photo-induced redox reactions and the synthesis of 1,2,4-thiadiazoles. These studies contribute to the understanding of molecular rearrangements under specific conditions, offering pathways to synthesize new compounds with potential applications in drug development and organic synthesis (Vivona et al., 1997).
Anticancer Activity Evaluation
A series of benzamide derivatives, incorporating 1,3,4-oxadiazol and other functional groups, have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. These studies aim to identify compounds with significant anticancer properties, contributing to the development of new therapeutic agents. Some derivatives have shown higher anticancer activities than reference drugs, indicating their potential as novel anticancer compounds (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibition
Research into the synthesis of novel compounds, including acridine-acetazolamide conjugates, focuses on their potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. These studies explore the structure-activity relationships and the potential of these compounds to serve as therapeutic agents for diseases where carbonic anhydrase activity plays a role (Ulus et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play essential roles in various biological processes, including respiration, pH homeostasis, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 2 affects the carbon dioxide hydration pathway. This pathway is crucial for maintaining pH balance in the body and facilitating gas exchange in the lungs. By inhibiting Carbonic Anhydrase 2, the compound can disrupt these processes, potentially leading to physiological changes .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Carbonic Anhydrase 2. By inhibiting this enzyme, the compound can affect various physiological processes, including respiration and pH homeostasis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . For instance, changes in pH can alter the ionization state of the compound, potentially affecting its binding to Carbonic Anhydrase 2. Similarly, high temperatures can increase the compound’s rate of degradation, reducing its efficacy. Understanding these environmental influences is crucial for optimizing the use of the compound.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S/c1-29(16-17-7-5-4-6-8-17)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-13-20(33-2)15-21(14-19)34-3/h4-15H,16H2,1-3H3,(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKAZREFMYWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
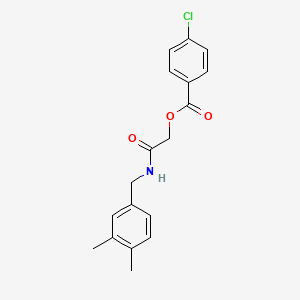
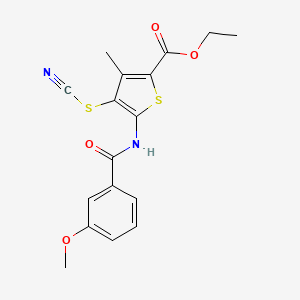
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

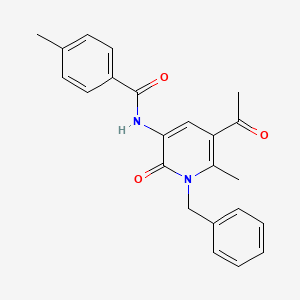
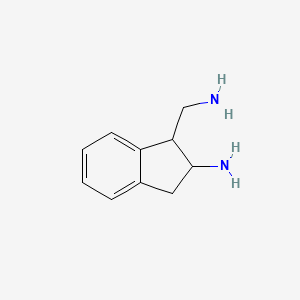
![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)
![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)

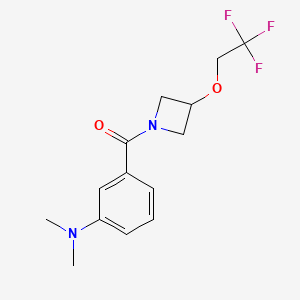

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
